molecular formula C7H14FN B1471330 4-(Fluoromethyl)-4-methylpiperidine CAS No. 1781543-33-6

4-(Fluoromethyl)-4-methylpiperidine

Cat. No.: B1471330
CAS No.: 1781543-33-6
M. Wt: 131.19 g/mol
InChI Key: VRWQJEHSLPDRAK-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C7H14FN and its molecular weight is 131.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Fluoromethyl)-4-methylpiperidine plays a significant role in various biochemical reactions. Its fluoromethyl group enhances its metabolic stability and membrane permeability, making it a valuable candidate for drug development . This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolic processing. The interaction with cytochrome P450 enzymes involves the oxidation of the fluoromethyl group, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, this compound has been shown to bind to certain receptor proteins, potentially modulating their activity and influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . These changes in gene expression can impact cellular metabolism, leading to alterations in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its fluoromethyl and methyl groups. The binding interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme . For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These effects are likely due to the accumulation of reactive intermediates formed during the metabolic processing of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of reactive intermediates and the subsequent oxidative stress and damage to cellular components . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolic processing of this compound involves the oxidation of the fluoromethyl group, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, such as kinases and phosphatases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and modulate gene expression . Similarly, the localization of this compound to the mitochondria can influence mitochondrial function and cellular energy metabolism .

Properties

IUPAC Name

4-(fluoromethyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c1-7(6-8)2-4-9-5-3-7/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWQJEHSLPDRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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